molecular formula C10H13N5 B3186520 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine CAS No. 1248104-45-1

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No.: B3186520
CAS No.: 1248104-45-1
M. Wt: 203.24 g/mol
InChI Key: WUVOZRQKGBIVTO-UHFFFAOYSA-N
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Description

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H13N5 and a molecular weight of 203.25 g/mol . This heterocyclic compound features a 1,3,5-trimethyl-1H-pyrazole ring linked to a pyrimidin-4-amine group, a structure often investigated in medicinal chemistry and drug discovery for its potential as a building block or pharmacophore. The specific biological activity, mechanism of action, and primary research applications for this compound are areas of active research and are not fully detailed in the available literature. As a key starting material or intermediate, it can be used in the synthesis of more complex molecules for various pharmaceutical and biological studies. This product is intended for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic uses. Researchers can inquire for more detailed information and availability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-9(7(2)15(3)14-6)10-12-5-4-8(11)13-10/h4-5H,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVOZRQKGBIVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693590
Record name 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248104-45-1
Record name 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3,5-trimethylpyrazole with a suitable pyrimidine precursor in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing the pyrazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine have been investigated for their ability to inhibit specific cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of several derivatives of this compound against breast cancer cell lines. The results showed that certain derivatives had IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study:
In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Agricultural Applications

2.1 Herbicidal Activity
The compound's structural features make it a candidate for use as a herbicide. Research has indicated that certain derivatives can effectively inhibit the growth of specific weeds without affecting crop yields.

Case Study:
Field trials conducted on various crops demonstrated that formulations containing this compound significantly reduced weed populations while promoting healthy crop growth. These findings suggest its viability as an environmentally friendly herbicide alternative .

Material Science

3.1 Polymer Chemistry
In material science, the compound has been explored for its potential to act as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties.

Case Study:
Research into polymer blends incorporating this compound showed improved tensile strength and thermal resistance compared to traditional polymers. These materials could be used in applications requiring durability and heat resistance .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentInduces apoptosis in cancer cell lines
Antimicrobial AgentInhibits growth of Staphylococcus aureus
AgricultureHerbicideReduces weed populations without harming crops
Material SciencePolymer AdditiveEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-fused pyrimidines, which exhibit diverse pharmacological and chemical properties. Below is a detailed comparison with structurally related derivatives:

Key Observations :

  • Substituent Effects: The 1,3,5-trimethylpyrazole group in the target compound contrasts with the 1-p-tolyl substituents in ’s analogs.
  • Reactivity : Unlike compounds in , which undergo isomerization (e.g., triazolo-pyrimidine derivatives), the target compound’s stability under similar conditions remains unstudied.
  • Synthetic Routes : The target compound’s synthesis likely mirrors methods used for pyrazolopyrimidines, such as cyclocondensation or nucleophilic substitution, but with methylated pyrazole precursors.
Crystallographic and Computational Insights

Crystallographic studies using programs like SHELXL () could resolve the target compound’s conformation and intermolecular interactions. For example:

  • The trimethylpyrazole’s steric effects might influence packing in the crystal lattice.
  • Comparative density functional theory (DFT) calculations could predict electronic properties (e.g., HOMO-LUMO gaps) relative to p-tolyl-substituted analogs.

Biological Activity

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C10H12N4C_{10}H_{12}N_4, with a molecular weight of approximately 203.24 g/mol . The compound's structure allows for interactions with various biological targets, making it a candidate for further research.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines. In one study, derivatives demonstrated IC50 values ranging from 0.067 µM to 49.85 µM against various cancer cell lines, indicating promising anticancer activity .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The specific mechanisms include the inhibition of nitric oxide production and modulation of pathways associated with inflammation .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Compounds structurally related to this compound have shown activity against various bacterial strains. For example, studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or pyrimidine moiety can enhance potency and selectivity towards biological targets. For instance:

ModificationEffect on Activity
Methyl group at position 1Increased lipophilicity and cellular uptake
Substituents on the pyrimidine ringEnhanced binding affinity to target proteins

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Antitumor Study : A series of pyrazole derivatives were synthesized and tested against A549 lung cancer cells. The lead compound exhibited an IC50 value of 0.95 nM, indicating potent antitumor activity .
  • Anti-inflammatory Mechanism : A derivative was shown to inhibit LPS-induced nitric oxide production in macrophages, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Evaluation : In vitro tests revealed that certain pyrazole derivatives had superior antimicrobial properties compared to standard antibiotics, with minimum inhibitory concentrations (MIC) significantly lower than those of control drugs .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 1,3,5-trimethyl-1H-pyrazole derivatives with chloropyrimidine intermediates under reflux in ethanol, often with a base like triethylamine to neutralize byproducts . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants), solvent choice (polar aprotic solvents enhance reactivity), and temperature (60–80°C for 8–12 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis purification by column chromatography or recrystallization improves yield and purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and molecular symmetry. For example, pyrazole methyl groups typically resonate at δ 2.1–2.5 ppm, while pyrimidine protons appear downfield (δ 8.0–8.5 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the lattice .
  • Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine or pyrazole rings influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Pyrimidine Substitutions : Adding electron-withdrawing groups (e.g., Cl at position 6) enhances binding to enzymatic targets like cholinesterases, as seen in analogs with IC50_{50} values <5 μM .
  • Pyrazole Modifications : Bulky substituents (e.g., 4-methylpiperidinyl) improve selectivity for BuChE over AChE (selectivity index >10) by optimizing hydrophobic interactions in the active site .
  • Morpholine Additions : Introducing morpholine moieties via Mannich reactions increases solubility and bioavailability, critical for in vivo efficacy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., varying IC50_{50} values across studies) may arise from differences in assay conditions (pH, temperature) or impurity profiles. Recommended steps:

  • Standardized Assays : Use identical enzyme sources (e.g., recombinant human AChE) and buffer systems.
  • Comparative Studies : Test analogs under uniform conditions to isolate substituent effects .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental trends .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • 3D-QSAR Modeling : Build models using CoMFA or CoMSIA to correlate substituent electrostatic/hydrophobic fields with activity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with GROMACS) to assess stability of interactions (e.g., hydrogen bonds with hBuChE catalytic triad) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in derivatization reactions .

Q. How do crystallographic studies inform formulation strategies for this compound?

X-ray structures reveal intermolecular interactions (e.g., N–H···O dimers) that influence solubility and polymorph stability . For example:

  • Hydrate Formation : Water molecules in the lattice can enhance dissolution rates.
  • Co-crystallization : Pairing with coformers (e.g., succinic acid) improves thermal stability and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine
Reactant of Route 2
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2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine

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